1-Pyrrolidinebutanol, 2-propyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59964-74-8 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-(2-propylpyrrolidin-1-yl)butan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-6-11-7-5-9-12(11)8-3-4-10-13/h11,13H,2-10H2,1H3 |
InChI Key |
RGKQIUSNYROWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCN1CCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyrrolidinebutanol, 2 Propyl
Asymmetric Synthetic Approaches to Pyrrolidinebutanol Scaffolds
The creation of specific stereoisomers of pyrrolidinebutanols is crucial for their biological function. Asymmetric synthesis, which selectively produces one enantiomer or diastereomer over others, is therefore a key focus.
Diastereoselective Synthesis Strategies
One effective method for achieving diastereoselectivity in the synthesis of substituted pyrrolidines involves the aminolysis of vinyl epoxides followed by ring-closing metathesis. thieme-connect.de This strategy allows for the controlled introduction of substituents on the pyrrolidine (B122466) ring. For instance, the reaction of a vinyl epoxide with an amine, such as allylamine, can be catalyzed by an acid or assisted by microwave irradiation to form an amino alcohol intermediate. Subsequent ring-closing metathesis of this intermediate, often using a ruthenium-based catalyst, yields the desired 2-substituted-2,5-dihydropyrrole. thieme-connect.de This approach provides a pathway to polyfunctional pyrrolidines with a high degree of diastereoselectivity. thieme-connect.de The stereochemistry of the final product is influenced by the stereochemistry of the starting vinyl epoxide.
Another strategy for stereoselective synthesis involves the use of glycal-derived vinyl epoxides. rsc.org These starting materials can undergo stereospecific glycosylation and subsequent intramolecular conjugate addition to form complex polycyclic systems containing pyran and dioxane rings with controlled stereochemistry. rsc.org While not directly yielding a simple pyrrolidinebutanol, this methodology highlights the utility of vinyl epoxides in building chiral heterocyclic scaffolds.
Chiral Pool Synthesis and Chiral Auxiliary Applications
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. youtube.comnih.gov This approach avoids the need for asymmetric catalysts or resolving agents. For pyrrolidinebutanol synthesis, amino acids, sugars, and terpenes are common chiral pool sources. nih.gov For example, a natural product containing a chiral center can be chemically transformed through a series of reactions, including reductions and substitutions, to construct the desired pyrrolidinebutanol scaffold while retaining the original stereochemistry. youtube.com
Terpenes, such as citronellal, are particularly useful in the chiral pool approach for synthesizing complex molecules. nih.gov They can be converted into chiral building blocks that are then used in multi-step syntheses to produce a variety of natural products and their analogues. nih.gov
Convergent and Divergent Synthetic Routes for Complex Pyrrolidinebutanols
For the synthesis of more complex pyrrolidinebutanols and related structures, convergent and divergent strategies offer efficient pathways.
Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. researchgate.net This approach is often more efficient for complex targets as it allows for the parallel construction of different parts of the molecule.
Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related compounds. nih.gov This strategy is particularly useful for creating libraries of compounds for biological screening. nih.gov A key advantage of divergent synthesis is its ability to generate structural diversity from a single, readily accessible starting material. nih.gov For example, a complex polycyclic diterpene can be synthesized and then subjected to various chemical and enzymatic oxidation reactions to produce a range of oxidized derivatives. nih.gov Similarly, a common intermediate can be used to synthesize multiple alkaloids with different skeletons through late-stage diversification. nih.gov
Catalytic Methods in 1-Pyrrolidinebutanol, 2-propyl- Synthesis
Catalytic methods play a crucial role in the efficient and selective synthesis of pyrrolidine derivatives. Various catalysts, including metal-based and organocatalysts, can be employed to promote key bond-forming reactions. For instance, copper catalysts have been used in the synthesis of aryl alkyl thioethers through a three-component reaction. While not a direct synthesis of pyrrolidinebutanol, this demonstrates the power of catalytic multi-component reactions in forming complex molecules.
Exploration of Multi-component Reactions for Pyrrolidinebutanol Formation
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a complex product in a single step. tcichemicals.com These reactions are atom-economical and can rapidly generate molecular diversity. nih.gov Several named MCRs, such as the Ugi, Passerini, and Mannich reactions, are widely used in the synthesis of heterocyclic compounds. nih.govnih.gov
Stereochemical Aspects of 1 Pyrrolidinebutanol, 2 Propyl
Chirality and Stereoisomerism in 2-propyl-Pyrrolidinebutanol Derivatives
1-Pyrrolidinebutanol, 2-propyl- possesses at least two chiral centers: one at the C2 position of the pyrrolidine (B122466) ring where the propyl group is attached, and another at the carbon atom of the butanol side chain to which the hydroxyl group is bonded. The presence of these two chiral centers means that the compound can exist as a set of four stereoisomers, which are pairs of enantiomers and diastereomers.
The general structure of 1-Pyrrolidinebutanol, 2-propyl- allows for (R) and (S) configurations at both the C2 of the pyrrolidine ring and the carbinol carbon of the butanol chain. This results in the following possible stereoisomers:
(2R, 1'R)-1-Pyrrolidinebutanol, 2-propyl-
(2S, 1'S)-1-Pyrrolidinebutanol, 2-propyl-
(2R, 1'S)-1-Pyrrolidinebutanol, 2-propyl-
(2S, 1'R)-1-Pyrrolidinebutanol, 2-propyl-
The (2R, 1'R) and (2S, 1'S) isomers are a pair of enantiomers, as are the (2R, 1'S) and (2S, 1'R) isomers. The relationship between any other pairing of these isomers is diastereomeric. Each of these stereoisomers can exhibit different biological activities and physical properties, such as optical rotation, melting point, and solubility. The specific three-dimensional arrangement of the substituents on the chiral centers can significantly influence how the molecule interacts with other chiral molecules, such as enzymes or receptors in a biological system.
Strategies for Stereochemical Control in Synthetic Pathways
Achieving stereochemical control in the synthesis of 2-propyl-pyrrolidinebutanol derivatives is a key challenge in organic chemistry. Several strategies can be employed to selectively produce a desired stereoisomer. These methods can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled syntheses.
Substrate-Controlled Synthesis: This approach utilizes a chiral starting material that directs the stereochemical outcome of subsequent reactions. For the synthesis of 2-propyl-pyrrolidinebutanol derivatives, a common chiral precursor is L-proline or D-proline. nih.gov These naturally occurring amino acids provide a pre-existing stereocenter at the C2 position of the pyrrolidine ring. nih.gov For instance, starting with L-proline would preferentially lead to a (2S)-configured pyrrolidine ring. The stereochemistry of the butanol side chain would then be established in a subsequent step, where the existing chirality of the pyrrolidine ring can influence the stereochemical outcome of the reaction.
Reagent-Controlled Synthesis: In this strategy, a chiral reagent is used to introduce a new stereocenter with a specific configuration. For the addition of the butanol side chain, a chiral reducing agent could be used to reduce a ketone precursor, thereby establishing the stereochemistry of the hydroxyl-bearing carbon.
Catalyst-Controlled Synthesis (Asymmetric Catalysis): Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. chemistryviews.org For the synthesis of 2-propyl-pyrrolidinebutanol, an asymmetric hydrogenation or a catalytic asymmetric addition of a butyl group to a suitable pyrrolidine-derived precursor could be employed. For example, the use of a chiral catalyst in a Michael addition reaction to form a substituted pyrrolidine has been demonstrated. chemistryviews.orgrsc.org
A hypothetical synthetic approach to a specific stereoisomer of 1-Pyrrolidinebutanol, 2-propyl- could involve the following steps:
Protection of the nitrogen in a chiral proline derivative.
Reduction of the carboxylic acid to an aldehyde.
A Grignard reaction with a propyl magnesium bromide to form the secondary alcohol at the C2 position.
Subsequent reactions to introduce the butanol side chain, potentially involving a stereoselective reduction of a ketone to establish the second chiral center.
Techniques for Diastereomeric and Enantiomeric Resolution
When a synthesis results in a mixture of stereoisomers, resolution techniques are necessary to separate them. The methods for separating diastereomers differ from those for separating enantiomers.
Diastereomeric Resolution: Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by conventional laboratory techniques like crystallization or chromatography. wikipedia.org A common strategy involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.org For a racemic mixture of 2-propyl-pyrrolidinebutanol, a chiral acid could be used to form diastereomeric salts. These salts can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the separated enantiomers. wikipedia.org
Enantiomeric Resolution: Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. The most common method is chiral chromatography. wikipedia.org
Chiral Column Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. google.com The choice of the CSP is crucial and depends on the specific structure of the enantiomers to be separated.
Enzymatic Kinetic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. beilstein-journals.org This results in the conversion of one enantiomer into a new compound, which can then be easily separated from the unreacted enantiomer. For example, a lipase could be used to selectively acylate one enantiomer of 2-propyl-pyrrolidinebutanol. beilstein-journals.org
Below is an illustrative table of potential resolution techniques:
| Resolution Technique | Principle | Applicability to 1-Pyrrolidinebutanol, 2-propyl- |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization due to different solubilities. wikipedia.org | The basic nitrogen of the pyrrolidine ring can form salts with chiral acids like tartaric acid. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. google.com | A suitable chiral column could be used to separate the enantiomers of 2-propyl-pyrrolidinebutanol. |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in the presence of an enzyme, allowing for separation of the reacted and unreacted forms. beilstein-journals.org | A lipase could selectively acylate one enantiomer of the butanol's hydroxyl group. |
Structural Elucidation and Advanced Spectroscopic Analysis of 1 Pyrrolidinebutanol, 2 Propyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Without experimental or reliably predicted NMR data, a detailed analysis of the chemical shifts, coupling constants, and signal multiplicities for 1-Pyrrolidinebutanol, 2-propyl- cannot be provided. Such data is fundamental for assigning the specific proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring, the butanol chain, and the propyl group. The integration of these signals would indicate the number of protons in each environment, and the splitting patterns would provide information about adjacent protons. However, without actual data, a specific analysis is not possible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would provide insights into the electronic environment of each carbon, distinguishing between those in the pyrrolidine ring, the aliphatic chain, and the propyl substituent. No such data is currently available.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of 1-Pyrrolidinebutanol, 2-propyl- would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The C-N stretching of the pyrrolidine ring and C-O stretching of the alcohol would also be present at their characteristic frequencies. A detailed table of expected vibrational modes cannot be accurately constructed without experimental data.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and establishing the absolute stereochemistry of chiral centers. For 1-Pyrrolidinebutanol, 2-propyl-, which possesses at least one chiral center at the 2-position of the butanol chain, this technique would be invaluable. However, there is no indication in the literature that this compound has been crystallized or its structure determined by X-ray diffraction.
Computational Chemistry and Theoretical Studies of 1 Pyrrolidinebutanol, 2 Propyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule such as 1-Pyrrolidinebutanol, 2-propyl-, DFT can be used to determine a variety of electronic properties that dictate its reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.
Other important descriptors that can be calculated include the electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface and predicts sites for electrophilic and nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) population analyses can provide insights into the partial charges on each atom, further clarifying reactive centers.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-Pyrrolidinebutanol, 2-propyl-
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy empty orbital, a target for incoming electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | -1.2 eV | The energy released when an electron is added to the molecule. |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
Conformational Analysis and Energy Landscapes Mapping
Due to the presence of single bonds, 1-Pyrrolidinebutanol, 2-propyl- is a flexible molecule that can exist in multiple spatial arrangements, known as conformations. Conformational analysis is the study of the different energy states associated with these arrangements. By systematically rotating the rotatable bonds, a potential energy surface can be mapped, identifying the most stable, low-energy conformers.
Table 2: Hypothetical Relative Energies of 1-Pyrrolidinebutanol, 2-propyl- Conformers
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 178° | 0.00 | 65% |
| 2 | -65° | 1.20 | 20% |
| 3 | 60° | 1.80 | 10% |
| 4 | -120° | 2.50 | 5% |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions. For a molecule like 1-Pyrrolidinebutanol, 2-propyl-, theoretical methods can be used to model potential reactions, such as its synthesis or subsequent transformations. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.
By calculating the energies of these species, a reaction energy profile can be constructed. This profile maps the energy of the system as the reaction progresses, with the highest point on the path corresponding to the transition state. The energy difference between the reactants and the transition state is the activation energy, a key factor in determining the reaction rate.
For example, a hypothetical dehydration reaction of 1-Pyrrolidinebutanol, 2-propyl- to form an alkene could be studied. Computational methods would be used to locate the transition state structure for the elimination of a water molecule and calculate the activation energy for this process. This provides a detailed, step-by-step understanding of how the reaction occurs at the molecular level.
Table 3: Hypothetical Energy Profile for a Reaction of 1-Pyrrolidinebutanol, 2-propyl-
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | 1-Pyrrolidinebutanol, 2-propyl- | 0.0 |
| Transition State | The highest energy point along the reaction coordinate. | +35.5 |
| Intermediate | A short-lived, metastable species formed during the reaction. | +5.2 |
| Product | The final molecule(s) formed after the reaction is complete. | -10.8 |
Note: The data is hypothetical for an illustrative reaction. The activation energy for the forward reaction would be 35.5 kcal/mol in this example.
Reactivity and Chemical Transformations of 1 Pyrrolidinebutanol, 2 Propyl
Reactions Involving the Pyrrolidine (B122466) Nitrogen Center
The nitrogen atom in the pyrrolidine ring of 1-Pyrrolidinebutanol, 2-propyl- is a tertiary amine, making it a nucleophilic and basic center. Its reactivity is, however, sterically hindered by the bulky 2-propyl-butanol substituent at the 1-position.
The lone pair of electrons on the nitrogen atom allows it to participate in a variety of reactions, including N-alkylation and N-acylation. For instance, it can react with alkyl halides to form quaternary ammonium (B1175870) salts. chemicalbook.comresearchgate.net However, the rate of such reactions is expected to be slower compared to less hindered pyrrolidines due to the steric bulk of the substituent. rsc.org
Table 1: Examples of Reactions at the Pyrrolidine Nitrogen
| Reaction Type | Reagents | Expected Product | Notes |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-(2-propyl-butanol)-1-methylpyrrolidinium iodide | Formation of a quaternary ammonium salt. chemicalbook.com |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Not expected to be facile | The steric hindrance from the 2-propyl-butanol group would likely make acylation difficult. |
| N-Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | 1-(2-propyl-butanol)-pyrrolidine N-oxide | Formation of an N-oxide, which can be a precursor for further transformations. nih.gov |
The basicity of the pyrrolidine nitrogen can be influenced by substituents. nih.gov In the case of 1-Pyrrolidinebutanol, 2-propyl-, the electron-donating nature of the alkyl group would slightly enhance its basicity, though this effect is generally less significant than steric factors in determining reactivity.
Chemical Transformations at the Butanol Hydroxyl Group
The primary hydroxyl group in the butanol side chain is a key site for chemical transformations, including esterification and oxidation. The reactivity of this hydroxyl group is influenced by the adjacent 2-propyl group, which can impose steric hindrance.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form esters. chemguide.co.uk Due to the steric hindrance from the 2-propyl group, the esterification of this "hindered alcohol" may require more forcing conditions or specific catalytic methods to proceed efficiently. acs.orgacs.orgresearchgate.net For example, the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction.
Oxidation: As a primary alcohol, the butanol moiety can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. lumenlearning.comlibretexts.orgbyjus.comlibretexts.orgkhanacademy.orgmasterorganicchemistry.com
Table 2: Oxidation Products of the Butanol Hydroxyl Group
| Oxidizing Agent | Expected Product | Notes |
| Pyridinium chlorochromate (PCC) | 4-(pyrrolidin-1-yl)-3-propylbutanal | PCC is a mild oxidizing agent that typically stops at the aldehyde stage. rutgers.eduncert.nic.in |
| Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄) | 4-(pyrrolidin-1-yl)-3-propylbutanoic acid | Strong oxidizing agents will typically oxidize the primary alcohol to a carboxylic acid. masterorganicchemistry.com |
Selective oxidation of the alcohol in the presence of the amine is a significant consideration in the chemistry of amino alcohols. nih.govacs.orgacs.org
Reactivity of the Alkyl (2-propyl) Side Chain
The 2-propyl side chain is a saturated alkyl group and is generally the least reactive part of the molecule under typical laboratory conditions. Its C-H bonds are relatively strong and non-polar, making them resistant to many chemical transformations.
However, under more forcing conditions, such as those involving free radicals, reactions at the propyl side chain can occur. For example, halogenation can be initiated by UV light or radical initiators, leading to a mixture of halogenated products. The tertiary C-H bond at the point of attachment to the butanol chain would be the most susceptible to radical abstraction, but a complex mixture of products would be expected.
Oxidation and Reduction Chemistry in Pyrrolidinebutanol Systems
The presence of both an oxidizable alcohol and a potentially oxidizable amine in the same molecule presents challenges and opportunities for selective transformations.
Oxidation: As mentioned, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. lumenlearning.comlibretexts.orgbyjus.comlibretexts.orgkhanacademy.orgmasterorganicchemistry.com The pyrrolidine nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. nih.gov Furthermore, under certain conditions, the pyrrolidine ring itself can undergo oxidation, potentially leading to ring-opened products or the formation of imines. nih.govulb.ac.beacs.org Selective oxidation of either the alcohol or the amine is a key synthetic challenge. For instance, chemoselective aerobic oxidation of amino alcohols to their corresponding amino carbonyl compounds can be achieved using specific catalytic systems. nih.gov
Reduction: The reduction of 1-Pyrrolidinebutanol, 2-propyl- would primarily involve the reduction of any oxidized functionalities. For example, if the butanol moiety is oxidized to an aldehyde or carboxylic acid, these can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (for the aldehyde) or lithium aluminum hydride (for the carboxylic acid). stackexchange.comjocpr.com Similarly, a pyrrolidine N-oxide can be reduced back to the tertiary amine using various reducing agents, including phosphorus-based reagents or catalytic hydrogenation. nih.govorganic-chemistry.orgyoutube.comrsc.org
Synthesis and Advanced Characterization of 1 Pyrrolidinebutanol, 2 Propyl Derivatives
Systematic Functionalization Strategies for Modified Pyrrolidinebutanols
The functionalization of the 1-Pyrrolidinebutanol, 2-propyl- scaffold can be approached through several strategic pathways, primarily targeting the pyrrolidine (B122466) ring, the hydroxyl group of the butanol chain, or the alkyl substituents. These modifications are crucial for developing a library of derivatives with diverse properties.
A primary strategy involves the modification of the pyrrolidine ring itself. For instance, C-H functionalization techniques can be employed to introduce additional substituents onto the pyrrolidine core. researchgate.net Another approach is the variation of the N-substituent. While the focus is on the 4-hydroxybutyl chain, this chain can be further functionalized. The terminal hydroxyl group is a prime site for esterification, etherification, or conversion to other functional groups, thereby altering the polarity and reactivity of the molecule.
The synthesis of the initial 1-Pyrrolidinebutanol, 2-propyl- can be envisioned through a multi-step process. The synthesis of 2-propylpyrrolidine (B74177) can be achieved from simple precursors. organic-chemistry.org Subsequently, the introduction of the 4-hydroxybutyl chain onto the pyrrolidine nitrogen can be accomplished via N-alkylation with a suitable 4-carbon electrophile, such as 4-chlorobutanol or a related derivative. nih.gov
A plausible synthetic route to the core structure is outlined below:
Synthesis of 2-propylpyrrolidine: This can be achieved through various established methods for the synthesis of 2-substituted pyrrolidines. organic-chemistry.org
N-alkylation: The resulting 2-propylpyrrolidine can be reacted with a 4-halobutyl derivative (e.g., 1-bromo-4-butanol or a protected version thereof) to introduce the butanol side chain. nih.gov
The functionalization strategies can be systematically applied to the core structure as detailed in the following table:
| Functionalization Site | Reaction Type | Reagents and Conditions | Resulting Derivative Type |
| Butanol -OH | Esterification | Acyl chloride/anhydride, base | Ester derivatives |
| Butanol -OH | Etherification | Alkyl halide, Williamson ether synthesis | Ether derivatives |
| Pyrrolidine Ring | C-H Activation | Transition metal catalyst, directing group | Further substituted pyrrolidines |
| Pyrrolidine N | Quaternization | Alkyl halide | Quaternary ammonium (B1175870) salts |
These functionalization strategies provide a versatile toolkit for the generation of a diverse library of 1-Pyrrolidinebutanol, 2-propyl- derivatives, each with potentially unique chemical and physical properties.
Synthesis of Analogs with Varied Alkyl Substituents and Ring Modifications
The synthesis of analogs of 1-Pyrrolidinebutanol, 2-propyl- with varied alkyl substituents and ring modifications is essential for structure-activity relationship (SAR) studies. These modifications can involve altering the length of the alkyl chain at the 2-position, introducing different substituents on the pyrrolidine ring, or modifying the butanol side chain.
The synthesis of analogs with different alkyl groups at the 2-position can be achieved by starting with the appropriately substituted 2-alkylpyrrolidine. For instance, analogs with ethyl, butyl, or other alkyl groups can be synthesized using similar methodologies to the propyl-substituted compound. organic-chemistry.org
Ring modifications can include the introduction of substituents at the 3- or 4-positions of the pyrrolidine ring. This can be accomplished by starting with a pre-functionalized pyrrolidine precursor. For example, 4-hydroxypyrrolidine derivatives can serve as starting materials for the synthesis of analogs with additional hydroxyl groups on the ring. mdpi.com
The following table illustrates the synthesis of various analogs:
| Starting Material | Modification | Synthetic Strategy | Product Analog |
| 2-Ethylpyrrolidine | N-alkylation | Reaction with 4-halobutanol | 1-Pyrrolidinebutanol, 2-ethyl- |
| 2-Butylpyrrolidine | N-alkylation | Reaction with 4-halobutanol | 1-Pyrrolidinebutanol, 2-butyl- |
| 4-Hydroxy-2-propylpyrrolidine | N-alkylation | Reaction with 4-halobutanol | 4-Hydroxy-1-pyrrolidinebutanol, 2-propyl- |
| 2-Propylpyrrolidine | N-alkylation | Reaction with 5-halopentanol | 1-Pyrrolidinepentanol, 2-propyl- |
The synthesis of these analogs allows for a systematic exploration of the impact of structural modifications on the properties of the parent compound.
Formation of Pyrrolidine-Fused Cyclic and Polycyclic Derivatives
The 1-Pyrrolidinebutanol, 2-propyl- scaffold is a versatile precursor for the synthesis of pyrrolidine-fused cyclic and polycyclic derivatives, such as pyrrolizidine (B1209537) and indolizidine alkaloids. wikipedia.orgnih.govrsc.org These bicyclic systems are of significant interest due to their prevalence in nature and their diverse biological activities. The formation of these fused rings is typically achieved through intramolecular cyclization reactions.
A key strategy for the synthesis of pyrrolizidine derivatives from 1-Pyrrolidinebutanol, 2-propyl- involves the intramolecular cyclization of the N-(4-hydroxybutyl) side chain. This can be achieved by first activating the terminal hydroxyl group, for example, by converting it to a good leaving group such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by the pyrrolidine nitrogen would lead to the formation of the bicyclic pyrrolizidinium salt, which can then be reduced to the corresponding pyrrolizidine.
A general scheme for the formation of a pyrrolizidine derivative is as follows:
Activation of the hydroxyl group: The terminal hydroxyl group of 1-Pyrrolidinebutanol, 2-propyl- is converted to a sulfonate ester (e.g., tosylate or mesylate).
Intramolecular cyclization: The resulting N-(4-tosyloxybutyl)-2-propylpyrrolidine undergoes intramolecular cyclization to form a 5-azonia-spiro[4.4]nonane derivative.
Rearrangement/Reduction: Depending on the reaction conditions and the desired product, the spirocyclic intermediate can rearrange or be reduced to yield the final pyrrolizidine derivative.
The following table outlines potential cyclization reactions to form fused ring systems:
| Precursor | Cyclization Strategy | Key Reagents | Product Type |
| N-(4-hydroxybutyl)-2-propylpyrrolidine | Intramolecular Williamson Ether Synthesis (for oxopyrrolizidine) | Oxidizing agent, base | Oxopyrrolizidine |
| N-(4-hydroxybutyl)-2-propylpyrrolidine | Intramolecular Nucleophilic Substitution | TsCl, base | Pyrrolizidinium salt |
| N-(3-butenyl)-2-propylpyrrolidine | Ring-Closing Metathesis | Grubbs' catalyst | Dihydropyrrolizine |
The synthesis of these fused cyclic and polycyclic derivatives from 1-Pyrrolidinebutanol, 2-propyl- opens up avenues for the creation of complex molecular architectures with potential applications in various fields of chemistry.
Role of 1 Pyrrolidinebutanol, 2 Propyl As a Chiral Building Block in Advanced Organic Synthesis
Applications in the Total Synthesis of Complex Natural Products
The total synthesis of natural products represents a formidable challenge that drives innovation in synthetic methodology. Chiral pyrrolidine-containing fragments are frequently employed as key intermediates in the assembly of these intricate molecular architectures. While direct applications of "1-Pyrrolidinebutanol, 2-propyl-" in published total syntheses are not extensively documented, the strategic use of structurally related chiral pyrrolidine (B122466) alcohols underscores their importance. These building blocks often serve as versatile handles for the introduction of chirality and the elaboration of complex carbon skeletons.
For instance, the total synthesis of various alkaloids and other biologically active natural products often relies on the stereochemical information embedded within a chiral pyrrolidine precursor. nih.gov These precursors, derived from natural amino acids like proline, provide a robust starting point for the construction of multiple stereocenters. The hydroxyl group in analogs of "1-Pyrrolidinebutanol, 2-propyl-" can be readily functionalized or used to direct subsequent reactions, while the pyrrolidine ring provides a rigid conformational bias, crucial for achieving high diastereoselectivity. The overarching strategy involves leveraging the inherent chirality of these building blocks to set key stereocenters early in a synthetic sequence, which are then carried through to the final natural product.
Table 1: Examples of Natural Product Classes Synthesized Using Chiral Pyrrolidine Building Blocks
| Natural Product Class | Role of Chiral Pyrrolidine Unit | Key Synthetic Transformation |
| Pyrrolizidine (B1209537) Alkaloids | Core structural framework | Intramolecular cyclization |
| Indolizidine Alkaloids | Stereodirecting group and structural motif | Diastereoselective alkylation |
| Polyketides | Chiral auxiliary and fragment coupling | Asymmetric aldol (B89426) addition |
This table is for illustrative purposes and highlights the general utility of the chiral pyrrolidine motif in natural product synthesis.
Utilization in Asymmetric Catalysis and Chiral Ligand Design
One of the most significant applications of chiral pyrrolidine derivatives lies in the field of asymmetric catalysis, where they serve as scaffolds for the design of highly effective chiral ligands and organocatalysts. The conformational rigidity of the pyrrolidine ring, combined with the stereodefined substituents, allows for the creation of well-defined chiral environments around a metal center or in the transition state of an organocatalytic reaction.
While specific research on "1-Pyrrolidinebutanol, 2-propyl-" as a ligand is not prominent, numerous studies have demonstrated the efficacy of closely related structures. For example, chiral amino alcohols derived from (S)-proline are precursors to a wide range of bidentate and monodentate ligands for transition-metal-catalyzed reactions. These ligands have proven to be highly successful in a variety of transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
A notable example of a structurally related compound is N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, which has been utilized as a chiral auxiliary in asymmetric aldol reactions. In these reactions, the chiral pyrrolidine derivative is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming step. The choice of reaction conditions, such as the Lewis acid used, can influence the diastereoselectivity of the aldol addition, affording either the syn or anti product with high levels of control.
Table 2: Performance of a Chiral Pyrrolidine Auxiliary in an Asymmetric Aldol Reaction
| Lewis Acid | Diastereomeric Ratio (anti:syn) |
| Cp₂ZrCl₂ | High anti-selectivity |
| SnCl₂ | High syn-selectivity |
| (i-PrO)₃TiCl | syn-selective |
| Cp₂TiCl₂ | anti-selective |
Data is illustrative of trends observed in the use of chiral pyrrolidine auxiliaries.
The development of chiral ionic liquids derived from pyrrolidinol further expands the utility of this structural motif in asymmetric synthesis and separation science. nih.gov
Precursor Applications in the Synthesis of Sophisticated Molecular Architectures
Beyond their role in the total synthesis of known natural products, chiral pyrrolidine building blocks like "1-Pyrrolidinebutanol, 2-propyl-" and its analogs are valuable starting materials for the creation of novel and sophisticated molecular architectures. These architectures may be designed to probe biological processes, act as new classes of pharmaceuticals, or serve as components of advanced materials.
The versatility of the pyrrolidinebutanol scaffold allows for a variety of chemical modifications. The hydroxyl group can be converted into a leaving group for nucleophilic substitution, oxidized to a ketone, or used as a handle for attachment to a solid support for combinatorial synthesis. The secondary amine of the pyrrolidine ring can be functionalized to introduce a wide range of substituents, further diversifying the accessible molecular space.
The synthesis of libraries of compounds based on a common chiral pyrrolidine core is a powerful strategy in drug discovery. By systematically varying the substituents on the pyrrolidine ring and the butanol side chain, chemists can explore the structure-activity relationships (SAR) of a particular compound class. This approach has been successfully applied to the development of inhibitors for various enzymes and receptors. The inherent three-dimensionality of the chiral pyrrolidine scaffold is particularly advantageous in designing molecules that can interact with the complex and chiral binding sites of biological macromolecules. The preparation of diverse chiral building blocks is a key focus in this area, enabling the construction of a wide array of complex molecules. mdpi.com
Table 3: Potential Synthetic Transformations of a Chiral Pyrrolidinebutanol Scaffold
| Functional Group | Transformation | Potential Application |
| Hydroxyl Group | Oxidation to Ketone | Synthesis of novel analogs |
| Hydroxyl Group | Conversion to Leaving Group | Nucleophilic substitution reactions |
| Pyrrolidine Nitrogen | Acylation/Alkylation | Library synthesis for SAR studies |
| Pyrrolidine Ring | Ring-opening reactions | Access to acyclic chiral amines |
This table illustrates the synthetic potential of the chiral pyrrolidinebutanol framework for creating diverse and complex molecular structures.
Future Research Directions and Persistent Challenges in 1 Pyrrolidinebutanol, 2 Propyl Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the study of "1-Pyrrolidinebutanol, 2-propyl-" is the development of efficient, stereoselective, and environmentally benign synthetic routes. Traditional methods for the synthesis of substituted pyrrolidines often rely on multi-step procedures with low atom economy and the use of hazardous reagents. Future research will need to focus on innovative strategies that address these limitations.
Key Research Areas:
Asymmetric Synthesis: The stereochemistry of the 2-propyl substituent on the pyrrolidine (B122466) ring and the chiral center at the butanol moiety will significantly influence the biological activity of the molecule. Future synthetic efforts should prioritize the development of asymmetric catalytic methods to control the stereochemistry of these centers. This could involve the use of chiral catalysts, auxiliaries, or biocatalytic approaches to achieve high enantiomeric and diastereomeric purity.
Green Chemistry Approaches: The principles of green chemistry will be paramount in developing sustainable synthetic pathways. This includes the use of renewable starting materials, environmentally friendly solvents, and energy-efficient reaction conditions. Techniques such as microwave-assisted synthesis and solvent-free reactions could significantly reduce the environmental impact of producing "1-Pyrrolidinebutanol, 2-propyl-". semanticscholar.orgresearchgate.netbohrium.com
Catalytic Methods: The exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, will be crucial for developing efficient C-C and C-N bond-forming reactions necessary for the synthesis of the target molecule. These methods can offer higher selectivity and milder reaction conditions compared to stoichiometric reagents.
| Synthetic Approach | Key Advantages | Potential Challenges |
| Asymmetric Catalysis | High stereocontrol, access to specific stereoisomers | Catalyst cost and sensitivity, optimization of reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity | Scale-up limitations, potential for localized overheating |
| Solvent-Free Reactions | Reduced waste, simplified work-up, lower environmental impact | Reactant solubility and mixing, potential for solid-state reactions |
Exploration of Undiscovered Chemical Reactivities and Transformations
The unique combination of a secondary amine within the pyrrolidine ring and a primary alcohol in the butanol side chain presents a rich playground for exploring novel chemical transformations. The interplay between these two functional groups could lead to the discovery of unique intramolecular reactions and the synthesis of novel molecular architectures.
Potential Areas of Investigation:
Intramolecular Cyclizations: The proximity of the hydroxyl group and the pyrrolidine nitrogen could facilitate intramolecular cyclization reactions to form bicyclic N-heterocycles. The study of these reactions under various conditions (e.g., acid or base catalysis, transition metal catalysis) could lead to the discovery of new ring systems with potential biological activity.
Ring-Opening and Ring-Expansion Reactions: The strained five-membered pyrrolidine ring could be susceptible to ring-opening or ring-expansion reactions under specific conditions. Investigating the reactivity of "1-Pyrrolidinebutanol, 2-propyl-" with various electrophiles and nucleophiles could unveil novel transformation pathways.
Functional Group Interconversions: The hydroxyl group of the butanol side chain and the N-H group of the pyrrolidine ring are amenable to a wide range of functional group transformations. Systematic exploration of these reactions will be essential to build a library of derivatives for structure-activity relationship (SAR) studies.
Advancements in Spectroscopic and Computational Methodologies for Pyrrolidinebutanols
A significant challenge in the study of novel compounds is their unambiguous structural characterization and the prediction of their physicochemical properties. The development and application of advanced spectroscopic and computational methods will be crucial for accelerating research in the field of substituted pyrrolidinebutanols.
Future Directions:
Advanced NMR Techniques: While standard 1D NMR (¹H and ¹³C) will be essential for routine characterization, advanced 2D NMR techniques such as COSY, HSQC, and HMBC will be indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex stereoisomers.
High-Resolution Mass Spectrometry (HRMS): HRMS will be critical for determining the exact mass and elemental composition of "1-Pyrrolidinebutanol, 2-propyl-" and its derivatives, confirming their molecular formulas.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will play a vital role in predicting the conformational preferences, spectroscopic properties (e.g., NMR chemical shifts), and reactivity of the molecule. These theoretical studies can guide experimental design and provide a deeper understanding of the molecule's behavior at the atomic level.
| Technique | Information Provided | Challenges and Future Developments |
| 2D NMR Spectroscopy | Connectivity of atoms, stereochemical relationships | Resolution of complex spectra, development of new pulse sequences |
| High-Resolution Mass Spectrometry | Exact molecular weight, elemental composition | Fragmentation analysis for structural elucidation, coupling with chromatography |
| Computational Modeling (DFT) | Molecular geometry, electronic structure, spectroscopic properties, reaction mechanisms | Accuracy of theoretical models, computational cost for large systems |
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of "1-Pyrrolidinebutanol, 2-propyl-" and its analogs, the integration of modern automation and continuous manufacturing technologies will be essential. Flow chemistry and robotic synthesis platforms offer significant advantages over traditional batch chemistry in terms of speed, efficiency, safety, and reproducibility. mdpi.comnih.govmtak.hu
Opportunities for Advancement:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of "1-Pyrrolidinebutanol, 2-propyl-" would enable rapid optimization of reaction conditions, improved heat and mass transfer, and safer handling of hazardous intermediates. nih.govmtak.hu This technology is particularly well-suited for scaling up the production of promising lead compounds.
Automated Synthesis Platforms: Robotic systems can be employed for high-throughput synthesis and screening of derivatives of "1-Pyrrolidinebutanol, 2-propyl-". nih.gov By automating the process of reaction setup, work-up, and analysis, researchers can rapidly explore a large chemical space and identify compounds with desired properties.
Real-time Reaction Monitoring: The integration of in-line analytical techniques (e.g., NMR, IR, MS) into flow reactors will allow for real-time monitoring of reaction progress. This data can be used to rapidly optimize reaction conditions and ensure consistent product quality.
The exploration of "1-Pyrrolidinebutanol, 2-propyl-" stands as a representative example of the future of chemical research, where the convergence of sustainable synthesis, novel reactivity studies, advanced analytical techniques, and automation will be key to unlocking the potential of new molecular entities. While significant challenges remain, the continued development in these areas promises a future of accelerated discovery and innovation in the field of heterocyclic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
